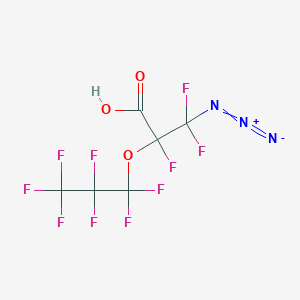
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid is a synthetic chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs). This compound is characterized by its unique structure, which includes azido, trifluoro, and heptafluoropropoxy groups. It is known for its high stability and resistance to degradation, making it a valuable compound in various industrial applications.
Métodos De Preparación
The preparation of 3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid involves several synthetic routes. One common method includes the reaction of hexafluoropropylene oxide with azide compounds under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide.
Aplicaciones Científicas De Investigación
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is employed in the production of fluoropolymers, which are used in coatings, lubricants, and other high-performance materials
Mecanismo De Acción
The mechanism of action of 3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science. The trifluoro and heptafluoropropoxy groups contribute to the compound’s hydrophobicity and resistance to metabolic degradation .
Comparación Con Compuestos Similares
3-Azido-2,3,3-trifluoro-2-(heptafluoropropoxy)propanoic acid can be compared with other similar compounds, such as:
Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds share similar fluorinated structures, but HFPO-DA lacks the azido group, making it less reactive in click chemistry applications.
Perfluorooctanoic acid (PFOA): While PFOA is widely used in industrial applications, it has raised environmental and health concerns due to its persistence and bioaccumulation. .
Propiedades
Número CAS |
95906-13-1 |
|---|---|
Fórmula molecular |
C6HF10N3O3 |
Peso molecular |
353.07 g/mol |
Nombre IUPAC |
3-azido-2,3,3-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6HF10N3O3/c7-2(1(20)21,5(13,14)18-19-17)22-6(15,16)3(8,9)4(10,11)12/h(H,20,21) |
Clave InChI |
PFAQTZDSOYJCLX-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(N=[N+]=[N-])(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
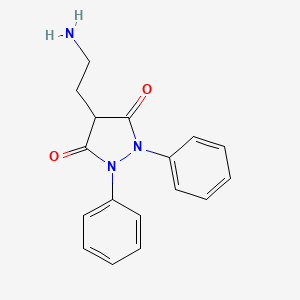

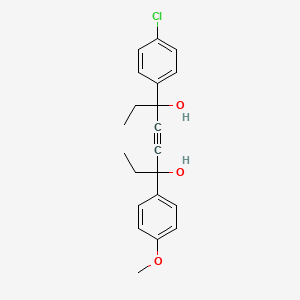
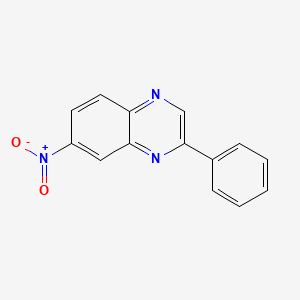
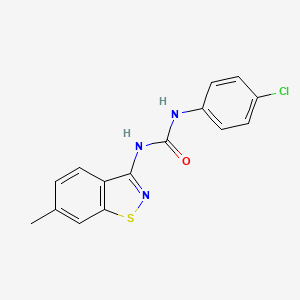
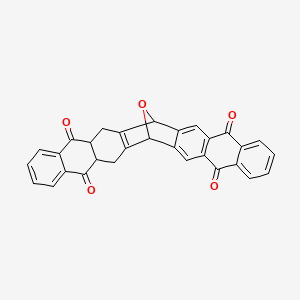
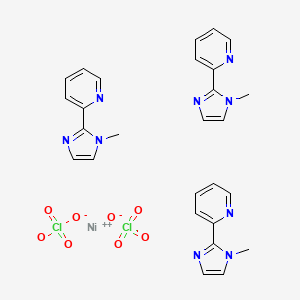
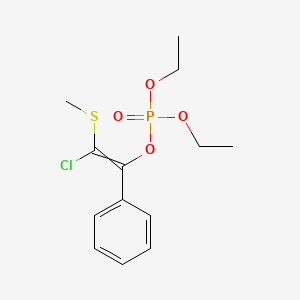
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
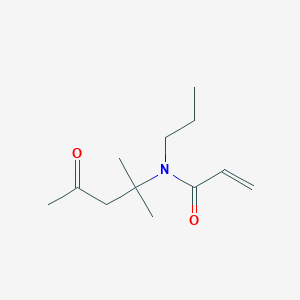

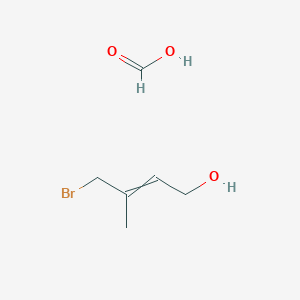
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
